molecular formula C19H14ClNO3 B2804658 (2-Phenoxyphenyl)methyl 6-chloropyridine-3-carboxylate CAS No. 926127-12-0

(2-Phenoxyphenyl)methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2804658
CAS No.: 926127-12-0
M. Wt: 339.78
InChI Key: FSWGZYUETDLMGD-UHFFFAOYSA-N
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Description

(2-Phenoxyphenyl)methyl 6-chloropyridine-3-carboxylate is an organic compound with the molecular formula C19H14ClNO3 and a molecular weight of 339.78 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

(2-phenoxyphenyl)methyl 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3/c20-18-11-10-14(12-21-18)19(22)23-13-15-6-4-5-9-17(15)24-16-7-2-1-3-8-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWGZYUETDLMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2COC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenoxyphenyl)methyl 6-chloropyridine-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxyphenyl)methyl 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(2-Phenoxyphenyl)methyl 6-chloropyridine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Phenoxyphenyl)methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, influencing various biological processes. For example, it has been shown to interact with the retinoid X receptor (RXR) and transient receptor potential vanilloid 1 (TRPV1), affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloropyridine-3-carboxylate: This compound is structurally similar and can be used as a precursor in the synthesis of (2-Phenoxyphenyl)methyl 6-chloropyridine-3-carboxylate.

    Ethyl 6-chloropyridine-3-carboxylate: Another similar compound with slight variations in the ester group.

    6-Bromopyridine-3-carboxylic acid: A brominated analog that can undergo similar chemical reactions.

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to interact with a variety of biological targets. Its versatility in chemical reactions and applications in multiple fields make it a valuable compound for scientific research and industrial applications.

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